5-(2,3-Difluorophenyl)-3-fluorophenol

Lipophilicity Drug Design Physicochemical Properties

Researchers sourcing regioisomerically pure fluorinated biphenylols often face supply inconsistency, risking variable reactivity in cross-coupling and liquid crystal formulations. This compound is supplied with rigorous structural fidelity to ensure the specific 3-fluoro-5-(2,3-difluorophenyl) substitution pattern critical for achieving target dielectric anisotropy and metabolic stability. - Enables precise Suzuki-Miyaura couplings for biaryl library synthesis. - Trusted scaffold for nematic liquid crystal R&D requiring low viscosity. - Consistent lot-to-lot purity minimizes revalidation efforts.

Molecular Formula C12H7F3O
Molecular Weight 224.18 g/mol
CAS No. 1261780-01-1
Cat. No. B6373535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Difluorophenyl)-3-fluorophenol
CAS1261780-01-1
Molecular FormulaC12H7F3O
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C12H7F3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H
InChIKeyWIMTXSACGZTGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Difluorophenyl)-3-fluorophenol Overview


5-(2,3-Difluorophenyl)-3-fluorophenol, also known as 3-(2,3-difluorophenyl)-5-fluorophenol, is a fluorinated biphenyl phenol derivative with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . It is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of liquid crystalline compounds and active pharmaceutical ingredients [1]. Its structure, featuring both a phenolic hydroxyl group and multiple fluorine substituents, enables its use in Suzuki-Miyaura cross-coupling reactions and as a scaffold for further functionalization [1].

5-(2,3-Difluorophenyl)-3-fluorophenol Substitution Risks


Substituting 5-(2,3-difluorophenyl)-3-fluorophenol with regioisomeric or structurally related fluorophenols without experimental validation introduces significant risk of altered chemical reactivity, physical properties, and biological activity . The specific 3-fluoro-5-(2,3-difluorophenyl) substitution pattern dictates its electronic and steric profile, influencing key parameters such as lipophilicity (LogP), metabolic stability, and intermolecular interactions in supramolecular assemblies . Even minor positional changes, as seen in isomers like 5-(2,3-difluorophenyl)-2-fluorophenol (CAS 1261657-02-6) or 4-(2,3-difluorophenyl)-3-fluorophenol (CAS 1261464-13-4), can lead to divergent synthetic outcomes and performance in target applications, particularly in liquid crystal formulations and drug discovery programs where precise molecular recognition is critical [1].

5-(2,3-Difluorophenyl)-3-fluorophenol Regioisomer Comparison


Lipophilicity and Polarity Analysis

The predicted lipophilicity (LogP) of 5-(2,3-difluorophenyl)-3-fluorophenol is 3.48, which is identical to the calculated LogP for its regioisomers 5-(2,3-difluorophenyl)-2-fluorophenol (CAS 1261657-02-6) and 4-(2,3-difluorophenyl)-3-fluorophenol (CAS 1261464-13-4) . While this indicates a class-level similarity in lipophilicity, the Polar Surface Area (PSA) value of 20.23 Ų is also conserved across these isomers . This uniformity in calculated physicochemical descriptors across regioisomers underscores that selection must be driven by specific synthetic or application requirements rather than generic property profiles. No experimental data comparing actual partition coefficients or membrane permeability is currently available in the public domain for this specific compound.

Lipophilicity Drug Design Physicochemical Properties

Purity Specification

Commercial vendors offer 5-(2,3-difluorophenyl)-3-fluorophenol at a minimum purity specification of 95% . This is comparable to the purity grades available for its regioisomers, such as 4-(2,3-difluorophenyl)-3-fluorophenol (also available at 95% purity) . The consistent purity offering across vendors for this compound family suggests a standardized quality level suitable for routine synthetic transformations. No high-purity (>99%) or certified reference standard grade is known to be commercially available for this specific isomer, which may limit its direct use in analytical method validation or highly sensitive biological assays without further purification.

Synthetic Chemistry Quality Control Intermediate

Exact Mass and Molecular Weight

The target compound possesses a molecular weight of 224.17900 g/mol and an exact mass of 224.04500 Da . These values are identical to those of its regioisomers, including 5-(2,3-difluorophenyl)-2-fluorophenol and 4-(2,3-difluorophenyl)-3-fluorophenol . Consequently, mass spectrometry alone cannot distinguish 5-(2,3-difluorophenyl)-3-fluorophenol from its isomers; unambiguous identification requires orthogonal analytical methods such as NMR spectroscopy or chromatographic separation using certified reference standards.

Analytical Chemistry Mass Spectrometry Structural Isomerism

Biological Activity Data Gap

A comprehensive search of primary literature and authoritative databases (including PubChem, ChEMBL, and DrugBank) failed to identify any peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, EC50, Ki) for 5-(2,3-difluorophenyl)-3-fluorophenol against any specific biological target [1]. In contrast, some structurally related difluorophenol derivatives have been investigated for cardiovascular and anti-inflammatory applications, but the specific 3-fluoro-5-(2,3-difluorophenyl) substitution pattern remains uncharacterized in terms of target engagement or cellular potency [2]. This absence of biological data underscores that procurement of this compound is primarily driven by its utility as a synthetic intermediate rather than as a direct bioactive molecule.

Drug Discovery Structure-Activity Relationship Biological Assay

5-(2,3-Difluorophenyl)-3-fluorophenol Applications


Liquid Crystal Synthesis

5-(2,3-Difluorophenyl)-3-fluorophenol serves as a key building block for the synthesis of advanced liquid crystalline compounds, particularly those containing a 2,3-difluorophenyl motif known to impart favorable dielectric anisotropy and low viscosity in nematic phases [1]. Its procurement is justified when developing new liquid crystal mixtures for IPS (in-plane switching) display modes, where the precise positioning of fluorine atoms influences molecular polarizability and alignment characteristics [1].

Drug Discovery Scaffold

The compound is procured as a versatile phenol intermediate for constructing biaryl systems via Suzuki-Miyaura cross-coupling reactions, enabling the rapid exploration of chemical space around a fluorinated biphenyl core [1]. Given the absence of published biological data [2], its use is most appropriate in early-stage medicinal chemistry campaigns where the primary goal is to generate novel chemical matter for primary screening, rather than optimizing a known pharmacophore.

OLED and Polymer Materials

In materials research, 5-(2,3-difluorophenyl)-3-fluorophenol can be employed as a monomer or precursor for fluorinated polyarylethers or as a ligand precursor in the development of phosphorescent OLED emitters [1]. The specific fluorination pattern may offer advantages in tuning electron affinity and thermal stability compared to non-fluorinated or differently substituted analogs, though direct comparative data is currently lacking [1].

Fluorine-Specific Chemical Probes

For chemical biology applications, this compound can be utilized to synthesize probes where the unique 19F NMR signature of the 3-fluoro-5-(2,3-difluorophenyl)phenol scaffold enables tracking of molecular interactions in complex biological environments [1]. The absence of biological activity data [2] makes it a suitable negative control or inert scaffold for designing fluorine-based probes, where off-target pharmacology is undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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